molecular formula C17H15ClN2O2 B1252714 4-chloro-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]benzamide

4-chloro-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]benzamide

Cat. No.: B1252714
M. Wt: 314.8 g/mol
InChI Key: WSSPCXRTLQUGQO-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-31879 is an aromatic ketone.

Scientific Research Applications

Antimicrobial and Antitubercular Activity

4-Chloro-N-[(E)-(4-oxo-4-phenylbutan-2-yliden)amino]benzamide derivatives have demonstrated significant antimicrobial activities. Zadrazilova et al. (2015) assessed the bactericidal properties of related compounds against MRSA strains, showing potent bactericidal effects (Zadrazilova et al., 2015). Nimbalkar et al. (2018) synthesized novel derivatives exhibiting promising anti-tubercular activity, with some showing an IC50 value of less than 1 µg/mL against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

Anticancer Properties

The synthesis of derivatives related to 4-chloro-N-[(E)-(4-oxo-4-phenylbutan-2-yliden)amino]benzamide has shown anticancer properties. Yılmaz et al. (2015) synthesized indapamide derivatives demonstrating proapoptotic activity on melanoma cell lines, with one compound showing significant growth inhibition (Yılmaz et al., 2015). Hasanin et al. (2021) also found that certain amino heterocyclic cellulose derivatives, related to the compound , exhibited good antitumor activities against Hep G2 and MCF7 cancerous cell lines (Hasanin et al., 2021).

Anti-inflammatory Applications

Compounds related to 4-chloro-N-[(E)-(4-oxo-4-phenylbutan-2-yliden)amino]benzamide have been tested for anti-inflammatory properties. Kalsi et al. (1990) synthesized indolyl azetidinones with observed anti-inflammatory activity, providing a potential pathway for the development of new anti-inflammatory drugs (Kalsi et al., 1990).

Neuroleptic and Anticonvulsant Activities

Some benzamide derivatives, structurally similar to 4-chloro-N-[(E)-(4-oxo-4-phenylbutan-2-yliden)amino]benzamide, have shown potential as neuroleptics and anticonvulsants. Iwanami et al. (1981) synthesized a series of benzamides that exhibited inhibitory effects on stereotyped behavior in rats, indicating potential as neuroleptics (Iwanami et al., 1981). Lambert et al. (1995) found that certain ameltolide analogues, related benzamide compounds, showed superior efficacy to phenytoin in the maximal electroshock seizure test, highlighting their potential anticonvulsant activity (Lambert et al., 1995).

Properties

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

4-chloro-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]benzamide

InChI

InChI=1S/C17H15ClN2O2/c1-12(11-16(21)13-5-3-2-4-6-13)19-20-17(22)14-7-9-15(18)10-8-14/h2-10H,11H2,1H3,(H,20,22)/b19-12+

InChI Key

WSSPCXRTLQUGQO-XDHOZWIPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)Cl)/CC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)Cl)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]benzamide
Reactant of Route 2
4-chloro-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]benzamide
Reactant of Route 3
4-chloro-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]benzamide

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